molecular formula C12H16O3 B13598399 2-(2-Methoxy-5-methylphenyl)butanoic acid

2-(2-Methoxy-5-methylphenyl)butanoic acid

Cat. No.: B13598399
M. Wt: 208.25 g/mol
InChI Key: FZERAAIRNNRYIM-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)butanoic acid is a branched-chain carboxylic acid featuring a phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 3. The butanoic acid backbone (C₄H₈O₂) positions the carboxylic acid (-COOH) at the terminal carbon, while the phenyl substituent is attached to the second carbon (Figure 1).

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-4-9(12(13)14)10-7-8(2)5-6-11(10)15-3/h5-7,9H,4H2,1-3H3,(H,13,14)

InChI Key

FZERAAIRNNRYIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)butanoic acid typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with butanoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of 2-(2-Methoxy-5-methylphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Position and Type
  • 4-(4-Methylphenyl)butanoic Acid (): This analog has a para-methylphenyl substituent on the fourth carbon of butanoic acid.
  • (R)-(-)-2-Methoxy-2-phenylacetic Acid (): A shorter-chain acetic acid derivative with a methoxyphenyl group. The reduced chain length (C₂ vs. C₄) likely decreases lipophilicity and alters bioavailability.
Heterocyclic vs. Aromatic Substituents
  • 4-[Formyl-5-(Hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid (): A pyrrole-substituted butanoic acid isolated from Lycium barbarum. The nitrogen-containing heterocycle introduces hydrogen-bonding capacity, contrasting with the purely aromatic interactions of the target compound.

Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Solubility Trends Source/Reference
2-(2-Methoxy-5-methylphenyl)butanoic acid C₁₂H₁₆O₃ 2-methoxy, 5-methylphenyl Not reported Moderate (polar substituent) Hypothetical
4-(4-Methylphenyl)butanoic acid C₁₁H₁₄O₂ 4-methylphenyl Not reported Low (non-polar substituent)
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 2-methoxyphenyl 69–70 High (shorter chain)

Key Observations :

  • Methoxy groups enhance solubility in polar solvents (e.g., ethanol, water) compared to methyl-substituted analogs .
  • Chain length inversely correlates with melting point; shorter chains (e.g., acetic acid derivatives) exhibit higher crystallinity .

Research Implications and Gaps

While direct studies on 2-(2-Methoxy-5-methylphenyl)butanoic acid are absent in the provided evidence, comparisons with structural analogs suggest:

Pharmacological Potential: Methoxy and methyl groups may synergize for targeted drug delivery, as seen in anti-inflammatory patents .

Synthetic Feasibility : Analogous compounds (e.g., ) are commercially available, suggesting viable synthetic routes for the target compound.

Natural Occurrence: No natural sources are documented here, unlike pyrrole-substituted analogs in medicinal plants .

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